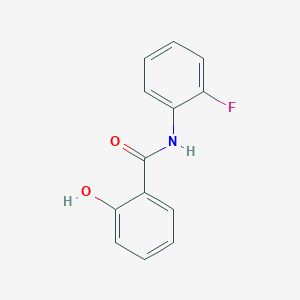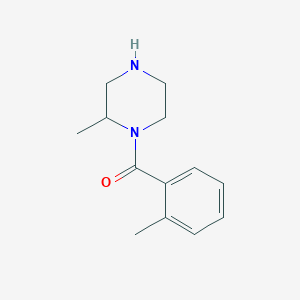
2-Methyl-1-octylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-octylpiperazine is a chemical compound with the molecular formula C13H28N2 . It contains a total of 43 bonds, including 15 non-H bonds, 7 rotatable bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a focus of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach reported by Chamakuri et al. involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring and both secondary and tertiary aliphatic amines . The molecule has an average mass of 212.375 Da and a monoisotopic mass of 212.225250 Da .Mechanism of Action
2-Methyl-1-octylpiperazine is an amphiphilic compound, meaning it has both hydrophobic and hydrophilic properties. This allows it to interact with both polar and non-polar molecules. The hydrophobic portion of this compound interacts with non-polar molecules, while the hydrophilic portion interacts with polar molecules. This allows this compound to act as a surfactant, or a molecule that reduces the surface tension of a liquid.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, it has been found to have an effect on the release of certain hormones, such as cortisol and adrenaline.
Advantages and Limitations for Lab Experiments
2-Methyl-1-octylpiperazine has several advantages and limitations when used in laboratory experiments. One of its main advantages is its low cost and easy availability. Additionally, its amphiphilic nature makes it useful in a variety of experiments, such as those involving the study of surface tension. However, this compound is also limited in its solubility in some solvents, which can limit its use in certain experiments.
Future Directions
2-Methyl-1-octylpiperazine has potential applications in drug delivery systems, as its amphiphilic nature makes it well-suited for the transport of drugs across cell membranes. Additionally, it could be used in the design of new pesticides, as its low cost and easy availability make it an attractive option for the synthesis of new compounds. Finally, this compound could be used in the development of new plastics, as its stabilizing properties could be used to improve the physical properties of the final product.
Synthesis Methods
2-Methyl-1-octylpiperazine can be synthesized by the reaction of 1-octanol with methyl isocyanate. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through the formation of an intermediate carbamate. The carbamate is then hydrolyzed to yield this compound and 1-octanol. The reaction is relatively simple and can be carried out in a single step.
Scientific Research Applications
2-Methyl-1-octylpiperazine has been used in a variety of scientific studies. It has been used as a model compound to study the effects of chemical structure on the properties of compounds. It has also been used in studies to investigate the effects of solvents on the reactivity of organic compounds. Additionally, this compound has been used in studies to explore the effects of molecular structure on the physical properties of molecules.
properties
IUPAC Name |
2-methyl-1-octylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-3-4-5-6-7-8-10-15-11-9-14-12-13(15)2/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRUIBIYTGQFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCNCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4'-(Trifluoromethylthio)benzenesulfonyl]phenylamine; 98%](/img/structure/B6332123.png)

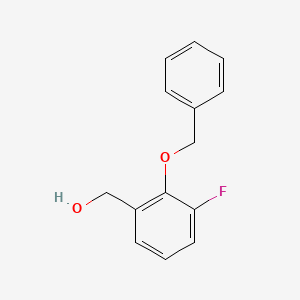

![1-[(4-Nitro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332140.png)
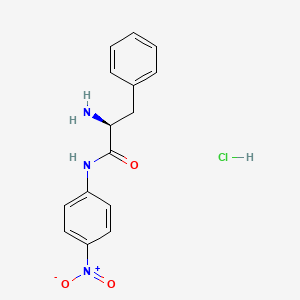

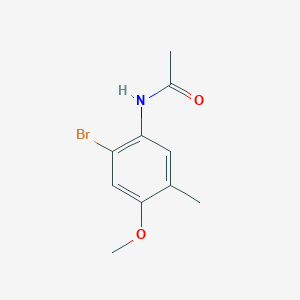

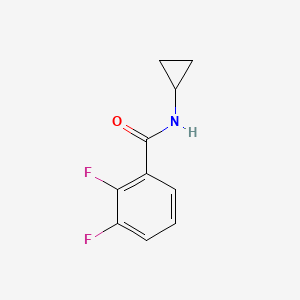
![N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine](/img/structure/B6332192.png)
